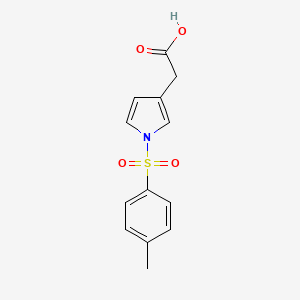

2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid

Description

Significance of Pyrrole (B145914) and Substituted Pyrroles in Organic Synthesis and Heterocyclic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. rsc.org Its unique electronic properties and reactivity have made it a central component in the synthesis of a wide range of complex molecules.

Key Roles of the Pyrrole Nucleus:

Natural Products: The pyrrole motif is integral to the structure of many vital natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. mdpi.com

Pharmaceuticals: A vast number of marketed drugs incorporate the pyrrole scaffold, exhibiting a broad spectrum of pharmacological activities such as antibacterial, anti-inflammatory, anticancer, and antiviral properties. rsc.orgscitechnol.comnih.gov

Organic Materials: Pyrrole-based polymers, such as polypyrrole, are renowned for their conducting properties and have applications in electronics and materials science.

The ability to introduce a wide variety of substituents onto the pyrrole ring at different positions allows for the creation of diverse molecular architectures with tailored functions. This has led to the development of numerous synthetic methodologies aimed at the regioselective functionalization of the pyrrole core. rsc.org

Table 1: Prominent Examples of Pyrrole-Containing Drugs

| Drug Name | Therapeutic Class |

| Atorvastatin | Antihyperlipidemic |

| Ketorolac | Non-steroidal anti-inflammatory drug (NSAID) |

| Sunitinib | Anticancer (Tyrosine kinase inhibitor) |

| Tolmetin (B1215870) | Non-steroidal anti-inflammatory drug (NSAID) |

This table provides examples of commercially available drugs that feature a pyrrole core, highlighting the therapeutic importance of this heterocyclic system.

Overview of N-Sulfonylated Pyrroles and Pyrrole-Acetic Acid Derivatives in Contemporary Research

The introduction of a sulfonyl group, such as a tosyl group (p-toluenesulfonyl), onto the nitrogen atom of the pyrrole ring is a common strategy in organic synthesis. This N-sulfonylation serves several important purposes:

Protection of the Pyrrole Nitrogen: The tosyl group is a robust protecting group that stabilizes the pyrrole ring, preventing unwanted side reactions at the nitrogen atom during subsequent synthetic transformations.

Activation of the Pyrrole Ring: The electron-withdrawing nature of the tosyl group influences the electronic properties of the pyrrole ring, altering its reactivity and directing the regioselectivity of further substitutions.

Modulation of Biological Activity: In medicinal chemistry, the sulfonyl group can act as a pharmacophore, influencing the binding of the molecule to biological targets. N-tosyl pyrrole derivatives have been investigated for various biological activities, including as carbonic anhydrase inhibitors. nih.gov

Pyrrole-acetic acid derivatives, characterized by an acetic acid moiety attached to the pyrrole ring, are another class of compounds that have garnered significant attention in chemical research. The acetic acid side chain is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and zomepirac. rsc.org This has spurred interest in the synthesis and biological evaluation of novel pyrrole-acetic acid analogs as potential therapeutic agents. nih.gov

Rationale for Dedicated Academic Research on 2-(1-Tosyl-1H-pyrrol-3-yl)acetic Acid

The dedicated academic research on this compound is driven by a combination of factors rooted in synthetic utility and the quest for novel bioactive molecules.

Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The presence of the carboxylic acid functional group allows for a variety of chemical transformations, including amidation and esterification, enabling the construction of diverse compound libraries for biological screening. The N-tosyl group can be readily removed under specific conditions, providing access to the corresponding N-H pyrrole derivative.

Exploration of Structure-Activity Relationships (SAR): The synthesis of this compound and its analogs allows for a systematic investigation of how structural modifications influence biological activity. For instance, the position of the acetic acid side chain (C-3 in this case) and the nature of the N-substituent are critical determinants of the pharmacological profile of pyrrole-based NSAIDs. rsc.org

Potential Pharmacological Applications: Given the established anti-inflammatory properties of pyrrole-acetic acid derivatives, there is a strong rationale for investigating novel analogs like this compound for similar or improved therapeutic effects. The N-tosyl group may confer unique pharmacological properties or improve the pharmacokinetic profile of the molecule. Research in this area contributes to the broader effort of discovering new drug candidates with enhanced efficacy and reduced side effects. nih.gov Furthermore, derivatives of 1-tosylpyrrole (B123520) have shown potential as anticancer and antimicrobial agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1017789-74-0 |

|---|---|

Molecular Formula |

C13H13NO4S |

Molecular Weight |

279.31 g/mol |

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetic acid |

InChI |

InChI=1S/C13H13NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-7-6-11(9-14)8-13(15)16/h2-7,9H,8H2,1H3,(H,15,16) |

InChI Key |

WIMHMDZINBLLIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Comprehensive Transformations of 2 1 Tosyl 1h Pyrrol 3 Yl Acetic Acid

Reactivity Patterns of the Pyrrole (B145914) Ring System

The electronic nature of the pyrrole ring in 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is significantly modulated by the N-tosyl group. Unlike the electron-rich nature of unsubstituted pyrrole, the N-sulfonyl moiety withdraws electron density from the ring, thereby altering its susceptibility to both electrophilic and nucleophilic attack.

Pyrrole is known to be highly reactive towards electrophiles, with substitution typically occurring at the C2 position due to the superior stabilization of the resulting cationic intermediate through resonance. onlineorganicchemistrytutor.compearson.com However, the introduction of a strongly electron-withdrawing group like tosyl on the nitrogen atom deactivates the ring towards electrophilic aromatic substitution.

This deactivation is coupled with a significant shift in regioselectivity. While unsubstituted pyrroles favor C2 substitution, N-sulfonylated pyrroles often direct incoming electrophiles to the C3 position. nih.gov This directing effect can be attributed to a combination of steric hindrance at the C2 position from the bulky tosyl group and the powerful electronic-withdrawing effect that reduces the nucleophilicity of the C2 and C5 positions more significantly than the C3 and C4 positions.

In some cases, particularly under strongly acidic conditions, electrophilic attack might initially occur at the C2 position, followed by a rapid acid-mediated rearrangement to the thermodynamically more stable C3-substituted isomer. nih.gov Research on the acylation of N-tosyl pyrrole has shown that while initial 2-acylation can be observed, the final product is the 3-acyl isomer, supporting a mechanism of isomerization. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Tosylpyrrole Derivatives

| Electrophilic Reagent | Expected Major Product Position | Reaction Conditions | Reference |

| Acyl Chloride / Lewis Acid | C3 | Friedel-Crafts Acylation | nih.gov |

| Nitrating Mixture (HNO₃/H₂SO₄) | C3 | Nitration | General Principle |

| Bromine (Br₂) / Acetic Acid | C3 | Halogenation | General Principle |

| Tosyl Chloride / Zinc Oxide | C3 | Sulfonylation | mdpi.com |

Nucleophilic Substitution and Addition Reactions

The electron-deficient character imparted by the N-tosyl group makes the pyrrole ring in this compound more susceptible to nucleophilic attack compared to simple pyrroles. While nucleophilic aromatic substitution on an unactivated aromatic ring is generally difficult, the presence of the tosyl group could facilitate such reactions if a suitable leaving group (e.g., a halide) were present on the ring.

The N-tosyl group is generally a robust protecting group that is stable under the conditions of many metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This stability allows for the selective functionalization of the pyrrole ring at other positions. To participate in these reactions, the tosylpyrrole framework must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate (OTf), which can engage in the catalytic cycle.

For instance, selective halogenation of the this compound framework at the C2, C4, or C5 positions would furnish versatile intermediates for palladium- or copper-catalyzed cross-coupling reactions. researchgate.net These reactions provide a powerful strategy for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Tosylpyrrole Framework

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl/Vinyl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl/Vinyl/Alkyl) |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | C-N |

Derivatization and Chemical Modification of the Acetic Acid Side Chain

The acetic acid moiety at the C3 position offers a rich platform for chemical modification, allowing for the synthesis of a wide array of derivatives and conjugates while leaving the tosylpyrrole core intact.

The carboxylic acid functional group readily undergoes esterification and amidation, providing access to a large library of compounds with modified physicochemical properties.

Esterification: The classical Fischer esterification method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), can be employed to synthesize various esters. lumenlearning.comathabascau.ca This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com This allows for the preparation of methyl, ethyl, and more complex esters, which can serve as prodrugs or tools for modulating solubility and cell permeability.

Amidation: The formation of amides from the carboxylic acid requires activation, typically through the use of a coupling agent. google.com A wide variety of reagents are available for this purpose, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like HATU. organic-chemistry.orgnih.gov These agents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by a primary or secondary amine to yield the corresponding amide. This methodology is extremely versatile, enabling the conjugation of the tosylpyrroleacetic acid core to amino acids, peptides, or other amine-containing molecules.

Table 3: Examples of Side Chain Derivatization

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl Ester |

| Esterification | Benzyl alcohol, H₂SO₄ (cat.) | Benzyl Ester |

| Amidation | Aniline, EDCI/HOBt | Anilide (N-phenyl amide) |

| Amidation | Glycine methyl ester, HATU | Peptide Conjugate |

| Amidation | Morpholine, PyBOP | Morpholinyl Amide |

Reduction of the Carboxylic Acid to Alcohol and Subsequent Transformations

The carboxylic acid group can be selectively reduced to a primary alcohol, which serves as a key intermediate for further functionalization.

Reduction to Alcohol: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for the quantitative reduction of the carboxylic acid to the corresponding primary alcohol, 2-(1-Tosyl-1H-pyrrol-3-yl)ethanol. nih.gov More recently, milder and more selective catalytic methods, such as manganese-catalyzed hydrosilylation, have been developed for this transformation, offering greater functional group tolerance. nih.govresearchgate.net

Subsequent Transformations: The resulting alcohol, 2-(1-Tosyl-1H-pyrrol-3-yl)ethanol, is a versatile synthetic handle for numerous subsequent reactions.

Oxidation: It can be oxidized back to the corresponding aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄). nih.gov

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as an alkyl halide. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride and bromide, respectively, which are precursors for nucleophilic substitution reactions.

Ether Formation: The alcohol can act as a nucleophile in Williamson ether synthesis. Deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide generates a variety of ethers.

Table 4: Transformations of the Reduced Side Chain

| Starting Material | Reagents | Product | Transformation Type |

| 2-(1-Tosyl-1H-pyrrol-3-yl)ethanol | Pyridinium Chlorochromate (PCC) | 2-(1-Tosyl-1H-pyrrol-3-yl)acetaldehyde | Oxidation |

| 2-(1-Tosyl-1H-pyrrol-3-yl)ethanol | Thionyl Chloride (SOCl₂) | 3-(2-Chloroethyl)-1-tosyl-1H-pyrrole | Halogenation |

| 2-(1-Tosyl-1H-pyrrol-3-yl)ethanol | NaH, then CH₃I | 3-(2-Methoxyethyl)-1-tosyl-1H-pyrrole | Etherification |

| 2-(1-Tosyl-1H-pyrrol-3-yl)ethanol | Acetic Anhydride, Pyridine | 2-(1-Tosyl-1H-pyrrol-3-yl)ethyl acetate | Esterification |

Decarboxylation and Decarboxylative Coupling Strategies

The acetic acid moiety of this compound presents a reactive site for decarboxylation, a fundamental transformation that involves the removal of the carboxyl group and release of carbon dioxide. This process is typically facilitated by heat and can be influenced by the presence of catalysts. For heterocyclic acetic acids, the reaction often proceeds through the formally neutral species, which can be either the free acid or a zwitterionic intermediate. rsc.org While simple heating can induce decarboxylation, the stability of the resulting carbanion intermediate is a crucial factor. In the case of pyrrole-2-carboxylic acid, acid-catalyzed decarboxylation proceeds through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.govresearchgate.net This leads to the formation of pyrrole and a protonated carbonic acid, which then dissociates into carbon dioxide and H₃O⁺. nih.govresearchgate.net

Beyond simple removal of CO₂, the carboxylic acid group is a valuable handle for decarboxylative coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These transformations have become powerful tools in organic synthesis, utilizing carboxylic acids as readily available and stable starting materials. nih.govrsc.org Copper- and palladium-catalyzed systems are commonly employed for such couplings. For instance, copper-mediated decarboxylative coupling has been successfully applied to 3-indoleacetic acids, a structurally related class of compounds, to achieve functionalization of pyrazolones. nih.govacs.org This suggests that this compound could similarly serve as a substrate in transition metal-catalyzed reactions, coupling with various partners (e.g., aryl halides, alkenes, or alkynes) to generate a diverse array of 3-substituted pyrrole derivatives. The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions.

Table 1: Potential Decarboxylative Coupling Reactions

| Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|

| Aryl Halide | Pd(OAc)₂ / Ligand | 3-Aryl-1-tosyl-1H-pyrrole |

| Alkene | Cu(I) or Pd(II) | 3-Vinyl-1-tosyl-1H-pyrrole |

| Alkyne | Cu(I) / Base | 3-Alkynyl-1-tosyl-1H-pyrrole |

| Pyrazolone | Cu(OAc)₂ | 4-(1-Tosyl-1H-pyrrol-3-ylmethyl)pyrazolone |

Chemical Behavior and Utility of the N-Tosyl Group

The N-tosyl (p-toluenesulfonyl) group plays a multifaceted role in the chemistry of this compound. It serves not only as a protecting group for the pyrrole nitrogen but also as a powerful modulator of the ring's electronic properties and reactivity. researchgate.netwikipedia.org

Selective Cleavage and Deprotection of the Tosyl Group

Basic hydrolysis is a common and effective method. Treatment with sodium hydroxide (B78521) in a mixture of methanol and water at ambient temperature can cleanly cleave the N-S bond to yield the free pyrrole. acs.orgnih.gov Other reagents and conditions have also been reported for N-tosyl deprotection, including the use of samarium(II) iodide, low-valent titanium, and certain strong acids like trifluoromethanesulfonic acid under specific conditions. researchgate.netorganic-chemistry.org The selection of the deprotection strategy must consider the stability of other functional groups within the molecule to ensure chemoselectivity.

Table 2: Common Deprotection Methods for N-Tosyl Pyrroles

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Sodium Hydroxide (NaOH) | MeOH/H₂O, Room Temperature | Standard basic hydrolysis, widely applicable. acs.orgnih.gov |

| Magnesium (Mg) / Methanol | Reflux | Reductive cleavage. |

| Samarium(II) Iodide (SmI₂) | THF, Reflux | Mild conditions, useful for sensitive substrates. organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | TFA / Thioanisole | Acid-catalyzed cleavage, requires careful optimization. researchgate.net |

| Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene | Reducing agent capable of cleaving the N-S bond. nih.gov |

Modulation of Pyrrole Ring Reactivity by the N-Tosyl Substituent

The N-tosyl group is strongly electron-withdrawing, which significantly alters the electronic character and reactivity of the pyrrole ring. researchgate.net Unprotected pyrrole is highly electron-rich and prone to polymerization under acidic conditions and undergoes electrophilic substitution preferentially at the C2 position. uobaghdad.edu.iqpearson.com The tosyl group reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack. researchgate.net This deactivation enhances the stability of the pyrrole ring, particularly towards strong acids, and allows for a wider range of chemical transformations to be performed. nih.gov

The electron-withdrawing nature of the tosyl group also influences the regioselectivity of reactions. While electrophilic substitution on N-H pyrrole strongly favors the C2 position due to the formation of a more stabilized cationic intermediate, the N-tosyl group can alter this preference. uobaghdad.edu.iqonlineorganicchemistrytutor.com For instance, under certain strongly acidic acylation conditions, an initial 2-acylation of N-tosyl pyrrole can be followed by isomerization to the thermodynamically more stable 3-acyl product. acs.orgnih.gov Furthermore, the tosyl group facilitates the deprotonation of the pyrrole ring at the C2 position by organometallic bases (e.g., n-butyllithium), leading to a stabilized carbanion that can then react with various electrophiles. This directed metalation provides a powerful strategy for regioselective functionalization at the C2 position, complementing the outcomes of electrophilic substitution reactions.

Trans-Sulfonylations and Reactions on the Periphery of the Tosyl Group

While less common than reactions involving the pyrrole ring or the acetic acid side chain, the tosyl group itself can potentially participate in chemical transformations. Trans-sulfonylation, the transfer of the sulfonyl group from one amine to another, is a conceivable reaction under specific conditions, although it is not a primary pathway for N-tosyl pyrroles.

More relevant are reactions occurring on the periphery of the tosyl group, specifically on the tolyl (methylbenzene) ring. The tolyl group can undergo electrophilic aromatic substitution, such as nitration or halogenation. However, these reactions would require harsh conditions that might be incompatible with the pyrrole ring, even when deactivated by the sulfonyl moiety. A more plausible transformation involves the functionalization of the methyl group on the tolyl ring. Radical-mediated halogenation or oxidation of this benzylic position could introduce further functionality onto the molecule, distant from the core pyrrole structure. Additionally, in reactions involving highly reactive intermediates like arynes, cleavage of the N-S bond of tosyl hydrazones has been observed, leading to the formation of diaryl sulfones. rsc.org This indicates that under specific, forcing conditions, the N-S bond can be susceptible to cleavage and subsequent recombination reactions.

Advanced Derivatization and Synthetic Utility of 2 1 Tosyl 1h Pyrrol 3 Yl Acetic Acid As a Versatile Synthon

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The strategic placement of the tosyl-protected nitrogen and the acetic acid side chain makes 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid a valuable synthon for the construction of intricate molecular architectures. The acetic acid moiety provides a reactive handle for intramolecular cyclization reactions, while the tosyl group serves as a stable protecting group that can be removed under specific conditions to allow for further functionalization. This dual functionality facilitates the synthesis of a variety of fused heterocyclic systems, which are core structures in many biologically active compounds.

The synthesis of pyrrolo[1,2-c]imidazoles, for instance, can be achieved through multi-step reaction sequences starting from pyrrole (B145914) derivatives. While direct synthesis from this compound is not explicitly detailed in the provided results, the general strategies for forming fused pyrrole systems often involve the cyclization of appropriately functionalized precursors. For example, the acetic acid side chain can be converted into other functional groups, such as amides or esters, which can then undergo intramolecular reactions with the pyrrole ring or substituents at other positions to form new rings.

The general approach for creating such fused systems involves activating the carboxylic acid group, followed by reaction with a nucleophile that is tethered to another part of the molecule, leading to cyclization. The tosyl group ensures the stability of the pyrrole ring during these transformations. The synthesis of saturated cycloalkyl[c]pyrrole derivatives, for example, involves the formation of a pyrrole ring fused to a cycloalkane, which can be achieved through a series of reactions including cyclization and functional group manipulations. These established synthetic routes highlight the potential of pyrrole-acetic acid derivatives in building complex polycyclic structures.

| Fused Heterocyclic System | General Synthetic Strategy | Key Reaction Type |

| Pyrrolo[1,2-c]imidazoles | Cyclization of functionalized pyrrole precursors | Intramolecular Cyclization |

| Saturated cycloalkyl[c]pyrroles | Multi-step synthesis involving ring formation and functionalization | Cyclization, Hydrogenation |

| Pyrrolopyrimidines | Condensation and cyclization of aminopyrroles with dicarbonyl compounds | Condensation, Cyclization |

Application as a Key Building Block in Multistep Organic Synthesis

The utility of this compound extends to its role as a fundamental building block in multistep organic synthesis. The tosyl group provides robust protection for the pyrrole nitrogen, allowing for a wide range of chemical transformations to be performed on the acetic acid side chain and the pyrrole ring without unwanted side reactions. This stability is crucial for the successful execution of complex synthetic sequences.

In multistep synthesis, the acetic acid moiety can be readily converted into a variety of other functional groups. For instance, it can be reduced to an alcohol, converted to an ester or an amide, or used in coupling reactions to extend the carbon chain. These transformations pave the way for the introduction of new functionalities and the construction of more complex molecular frameworks. The ability to selectively modify different parts of the molecule at various stages of the synthesis is a key advantage of using this synthon.

An example of its application can be seen in the synthesis of 7-deazapurine heterocycles and nucleosides, where functionalized pyrimidines are converted into fused deazapurine systems through azidation and thermal cyclization. While not directly employing this compound, this process illustrates the type of complex synthesis where a stable, functionalized pyrrole building block would be highly valuable. The development of automated multistep continuous flow synthesis for heterocyclic compounds further underscores the importance of well-defined building blocks like the title compound for efficient and streamlined production of complex molecules.

| Transformation of Acetic Acid Moiety | Reagents/Conditions | Resulting Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent (e.g., EDC) | Amide |

| Reduction | Reducing agent (e.g., LiAlH4) | Alcohol |

| Halogenation | Thionyl chloride | Acyl chloride |

Synthesis of Libraries of Functionalized Pyrrole Derivatives

The generation of chemical libraries of related compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for the synthesis of libraries of functionalized pyrrole derivatives due to the ease with which both the pyrrole ring and the acetic acid side chain can be modified.

Starting with the acetic acid group, a diverse range of amides and esters can be prepared by reacting it with a library of amines or alcohols. This approach allows for the systematic variation of the substituent at the 3-position of the pyrrole ring, enabling the exploration of structure-activity relationships. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can facilitate these reactions under mild conditions.

Furthermore, the pyrrole ring itself can be functionalized. For instance, C-H bond activation strategies can be employed to introduce substituents at various positions on the pyrrole ring, leading to a diverse array of products. The tosyl group can be removed and replaced with other substituents, or the nitrogen can be alkylated or acylated to further diversify the library. The combination of modifications at both the acetic acid side chain and the pyrrole ring allows for the creation of a large and diverse library of compounds from a single starting material.

| Derivatization Strategy | Reaction Type | Point of Diversity |

| Amidation of acetic acid | Amide coupling | Amine library |

| Esterification of acetic acid | Fischer esterification | Alcohol library |

| C-H functionalization of pyrrole ring | C-H activation | Various substituents |

| N-functionalization after deprotection | Alkylation/Acylation | Alkyl/Acyl halides |

Precursor Role in the Design of Novel Organic Materials and Ligands

The unique structural features of this compound also make it a promising precursor for the design of novel organic materials and ligands. The pyrrole ring is a common motif in conducting polymers and other organic electronic materials. By incorporating this pyrrole derivative into larger polymeric structures, it may be possible to fine-tune the electronic and physical properties of the resulting materials.

The acetic acid group provides a convenient point of attachment for polymerization or for linking the molecule to a solid support. For example, the carboxylic acid can be used to anchor the molecule to a metal oxide surface for applications in dye-sensitized solar cells or as a linker to connect to other monomers in a polymerization reaction.

In the context of ligand design, the pyrrole nitrogen and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions. The ability to modify the substituents on the pyrrole ring and the acetic acid side chain allows for the synthesis of a wide range of ligands with tailored coordination properties. For instance, the introduction of additional donor atoms or sterically bulky groups can influence the selectivity and stability of the resulting metal complexes. Organic ligands such as acetic acid are known to influence the properties of nanoparticles, suggesting that pyrrole-based ligands could have interesting effects in materials science. The synthesis of ligands for catalysis or for the development of new imaging agents are potential areas of application for derivatives of this compound.

| Application Area | Key Structural Feature | Potential Function |

| Organic Electronics | Pyrrole ring | Component of conducting polymers |

| Surface Modification | Acetic acid group | Anchor for metal oxide surfaces |

| Coordination Chemistry | N and O donor atoms | Ligand for metal complexes |

| Catalysis | Tunable ligand scaffold | Control of catalytic activity and selectivity |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid Synthesis

While a direct, single-pot synthesis for this compound is not prominently documented, its formation can be logically constructed through a multi-step pathway involving the functionalization of an N-protected pyrrole (B145914) core. The key steps typically involve the formation of the N-tosylpyrrole ring, introduction of a two-carbon side chain at the C-3 position, and subsequent modification to yield the final carboxylic acid.

A plausible and efficient synthetic route commences with 1-tosylpyrrole (B123520). The critical step is the regioselective introduction of an acyl group at the C-3 position, which can be achieved via a Friedel-Crafts acylation reaction. It has been demonstrated that Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole using a strong Lewis acid like aluminum chloride (AlCl₃) preferentially yields the 3-acyl derivative. nih.gov This is in contrast to the typical C-2 selectivity observed in electrophilic substitutions of pyrrole itself, a deviation attributed to the formation of a specific organoaluminum intermediate under these conditions. nih.gov

The proposed mechanistic pathway for the synthesis can be outlined as follows:

Friedel-Crafts Acylation: 1-Tosylpyrrole is reacted with an appropriate acylating agent, such as ethyl oxalyl chloride or a similar two-carbon electrophile, in the presence of AlCl₃. The reaction proceeds via the formation of an acylium ion, which then attacks the C-3 position of the pyrrole ring.

Reduction: The resulting α-ketoester is then subjected to reduction to convert the keto group into a methylene (B1212753) (-CH₂-) group. Standard reduction methods like the Wolff-Kishner or Clemmensen reduction are suitable for this transformation.

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

The mechanism for the key Friedel-Crafts acylation step is particularly noteworthy. Evidence suggests that with AlCl₃, the reaction does not proceed through a simple electrophilic attack. Instead, an organoaluminum intermediate is formed, which directs the acylation to the C-3 position. nih.gov With weaker Lewis acids, the proportion of the C-2 acylated product increases, indicating a shift in the reaction mechanism. nih.gov

| Step | Reaction Type | Reagents | Key Mechanistic Feature |

| 1 | Friedel-Crafts Acylation | 1-Tosylpyrrole, Ethyl chlorooxoacetate, AlCl₃ | Formation of an organoaluminum intermediate directing C-3 substitution. nih.gov |

| 2 | Carbonyl Reduction | 3-Ketoester Intermediate, Hydrazine (B178648), KOH | Conversion of a ketone to a methylene group. |

| 3 | Ester Hydrolysis | Ethyl 2-(1-Tosyl-1H-pyrrol-3-yl)acetate, H₃O⁺ | Acid-catalyzed nucleophilic acyl substitution. libretexts.org |

Elucidation of Reaction Mechanisms for Chemical Transformations

The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the strongly electron-withdrawing N-tosyl group, and the deactivating acetic acid side chain.

Electrophilic Aromatic Substitution: The N-tosyl group significantly deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. researchgate.net This deactivation makes reactions like nitration, halogenation, or further acylation more challenging, requiring harsher conditions. numberanalytics.com The existing substituent at the C-3 position will direct incoming electrophiles to the remaining open positions (C-2, C-4, and C-5). The precise location of further substitution would depend on a complex balance of steric and electronic factors, but attack at the C-5 or C-4 position is generally anticipated. The mechanism follows the standard pathway for electrophilic aromatic substitution: generation of an electrophile, attack by the pyrrole π-system to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity. byjus.com

Reactions of the Carboxylic Acid Group: The acetic acid moiety can undergo standard carboxylic acid transformations. For instance, esterification can be achieved by reacting the compound with an alcohol under acidic conditions. The mechanism involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack from the alcohol.

Detosylation: The N-tosyl group can be removed under specific reductive or basic conditions to yield the unprotected 2-(1H-pyrrol-3-yl)acetic acid. This transformation is valuable for accessing the core pyrrole structure for further derivatization.

Identification and Characterization of Reactive Intermediates and Transition States

The progression of the synthesis and transformations of this compound involves several key reactive intermediates and associated transition states.

In Synthesis (Friedel-Crafts Acylation):

Acylium Ion (R-C≡O⁺): This powerful electrophile is generated from the reaction between the acyl chloride and the Lewis acid catalyst (AlCl₃). wikipedia.org

Organoaluminum Intermediate: For the specific case of 3-acylation of N-tosylpyrrole with AlCl₃, an organoaluminum complex is proposed as a key intermediate that dictates the regioselectivity. nih.gov

Arenium Ion (Sigma Complex): The attack of the electrophile on the pyrrole ring breaks the aromaticity and forms a resonance-stabilized carbocationic intermediate. For attack at the C-3 position, the positive charge is delocalized over the C-2, C-4, and C-5 atoms. The stability of this intermediate is crucial for determining the reaction pathway. The transition state leading to this intermediate is the highest energy point in this step. onlineorganicchemistrytutor.com

In Ester Hydrolysis:

Protonated Carbonyl: In acid-catalyzed hydrolysis, the first intermediate is the ester with its carbonyl oxygen protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org

Tetrahedral Intermediate: The nucleophilic attack of a water molecule on the protonated carbonyl carbon leads to the formation of a neutral tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) lead to the final carboxylic acid. libretexts.org

In Electrophilic Transformations:

Arenium Ion: Similar to the synthesis, any subsequent electrophilic substitution on the this compound ring will proceed through an arenium ion intermediate. The stability of the possible intermediates (attack at C-2, C-4, or C-5) will determine the regiochemical outcome. The transition states for these reactions are the high-energy structures that resemble the corresponding arenium ions.

| Reaction | Reactive Intermediate | Key Characteristics |

| Friedel-Crafts Acylation | Arenium Ion (Sigma Complex) | Resonance-stabilized carbocation; breaks aromaticity temporarily. byjus.com |

| Friedel-Crafts Acylation | Organoaluminum Complex | Proposed intermediate responsible for C-3 selectivity with AlCl₃. nih.gov |

| Ester Hydrolysis | Tetrahedral Intermediate | Formed by the addition of water to the protonated ester carbonyl. libretexts.org |

| Electrophilic Substitution | Arenium Ion (Sigma Complex) | Stability determines the position of substitution on the substituted ring. onlineorganicchemistrytutor.com |

Kinetic and Thermodynamic Aspects of Reactions

While specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively published, the principles governing its reactivity can be inferred from related systems.

Kinetics:

Transformations: The rate of any subsequent electrophilic substitution on the final molecule would be further decreased due to the presence of two electron-withdrawing groups (tosyl and acetic acid). These reactions would require more forcing conditions (higher temperatures, stronger electrophiles) to proceed at a reasonable rate.

Thermodynamics:

Synthesis: The formation of the aromatic pyrrole ring is a thermodynamically favorable process that drives many pyrrole syntheses. In the functionalization of the pre-formed N-tosylpyrrole, the stability of the final aromatic product is a key driving force. While Friedel-Crafts reactions are often kinetically controlled, the preference for 3-acylation of N-tosylpyrrole with AlCl₃ may also have a thermodynamic component, potentially reflecting the greater stability of the 3-substituted product or its complex with the catalyst. nih.gov

Transformations: In most transformations, the thermodynamic stability of the aromatic ring is preserved. Electrophilic substitution reactions are typically irreversible and exothermic, driven by the reformation of the aromatic system in the final deprotonation step. The relative stability of the potential products will influence the product distribution if the reaction is allowed to reach thermodynamic equilibrium, although this is not common for electrophilic aromatic substitutions.

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid, methods such as Density Functional Theory (DFT) would be highly effective. researchgate.netnih.govmdpi.comnih.gov DFT, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), provides a robust framework for optimizing the molecular geometry and calculating its electronic structure. semanticscholar.orgserialsjournals.com

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map can be determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: Predicted Molecular and Electronic Properties

| Property | Predicted Value | Significance |

| Geometric Parameters | ||

| C-N (pyrrole) bond length | ~1.38 Å | Indicates the degree of electron delocalization in the pyrrole (B145914) ring. |

| S-N (sulfonamide) bond length | ~1.65 Å | Reflects the strength of the bond between the tosyl group and the pyrrole nitrogen. |

| C=O (carboxyl) bond length | ~1.21 Å | Typical double bond character of a carboxylic acid carbonyl group. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Represents the energy of the highest energy electrons, indicating the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for similar organic molecules. Actual values would require specific computation for this compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting the outcome of chemical reactions. dntb.gov.ua For this compound, these methods can elucidate its reactivity towards various reagents and predict the regioselectivity and stereoselectivity of such reactions. masterorganicchemistry.comchemrxiv.org

Frontier Molecular Orbital (FMO) theory is often used as a qualitative model to predict reactivity. The shapes and energies of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the regioselectivity of electrophilic substitution on the pyrrole ring can be rationalized by examining the regions of highest electron density in the HOMO.

For a more quantitative prediction, transition state theory combined with quantum chemical calculations can be employed. By locating the transition state structures for different possible reaction pathways and calculating their corresponding activation energies, the most favorable reaction pathway can be identified. chemrxiv.orgresearchgate.net The pathway with the lowest activation energy will be the kinetically preferred one, thus determining the regioselectivity and stereoselectivity of the reaction. nih.gov

Illustrative Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C2-position of pyrrole | +5.2 | Less favorable |

| C4-position of pyrrole | +2.1 | More favorable |

| C5-position of pyrrole | 0.0 | Most favorable (kinetically controlled) |

Note: This table is a hypothetical example illustrating how computational results could predict the regioselectivity of an electrophilic attack on the pyrrole ring. The actual outcome would depend on the specific electrophile and reaction conditions.

Conformation Analysis and Conformational Landscapes

The presence of rotatable single bonds in this compound, particularly around the acetic acid side chain and the tosyl group, allows for multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.

Computational techniques such as potential energy surface (PES) scanning are used to explore the conformational space. This involves systematically rotating specific dihedral angles and calculating the energy at each step. The resulting energy profile reveals the low-energy conformations (local minima) and the energy barriers between them (saddle points). The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and reactivity.

Illustrative Data Table: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (N-S-C-C) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| A | 60° | 180° | 0.0 (Global Minimum) |

| B | -60° | 180° | 0.2 |

| C | 180° | 0° | 1.5 |

| D | 60° | 0° | 2.1 |

Note: This is an illustrative table representing a simplified conformational analysis. A full analysis would involve scanning multiple dihedral angles to map the complete conformational landscape.

Molecular Dynamics Simulations and Theoretical Insights into Reaction Pathways

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, including conformational changes and reaction dynamics. nih.govsemanticscholar.orgresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movement and interactions with its environment (e.g., solvent molecules). researchgate.netrsc.org

In the context of reaction pathways, MD simulations can be used to explore the potential energy surface and identify reaction coordinates. For complex reactions, combined quantum mechanics/molecular mechanics (QM/MM) methods are often employed. In this approach, the reacting part of the system is treated with a high level of quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics force fields. This allows for the simulation of reactions in a more realistic environment, providing valuable insights into the role of the solvent and other environmental factors on the reaction mechanism and energetics. These simulations can help visualize the entire reaction process, from reactants to products, through the transition state.

Future Research Directions and Emerging Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

While established methods for the synthesis of pyrrole (B145914) derivatives exist, the development of novel and more efficient synthetic methodologies for 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid remains a key area of future research. Current strategies often involve multi-step sequences that can be time-consuming and may not be amenable to large-scale production. Future efforts are expected to focus on the following:

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process would significantly improve efficiency and reduce waste.

Catalytic Approaches: The use of novel catalysts, including transition metal complexes and organocatalysts, could lead to milder reaction conditions, higher yields, and improved chemo- and regioselectivity. For instance, sustainable iridium-catalyzed syntheses have been shown to be effective for creating pyrrole heterocycles from secondary alcohols and amino alcohols. rsc.org

Green Chemistry Principles: Future synthetic routes will likely incorporate principles of green chemistry, such as the use of environmentally benign solvents, renewable starting materials, and atom-economical reactions.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Syntheses | Increased efficiency, reduced waste, lower cost | Development of novel multi-component reactions. |

| Catalytic Approaches | Milder conditions, higher yields, improved selectivity | Exploration of new transition metal and organocatalysts. rsc.org |

| Green Chemistry | Reduced environmental impact, increased sustainability | Use of renewable feedstocks and eco-friendly solvents. |

Exploration of New Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the pyrrole ring, influenced by the electron-withdrawing tosyl group and the acetic acid substituent at the 3-position, suggest that this compound may exhibit novel reactivity patterns. Future research is expected to delve into the exploration of unprecedented transformations, including:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrole ring would provide a powerful tool for the synthesis of complex derivatives. The tosyl group's influence on the regioselectivity of such reactions will be a key area of investigation.

Cross-Coupling Reactions: The development of novel cross-coupling reactions involving halogenated derivatives of this compound could open up new avenues for the synthesis of highly functionalized pyrroles. For example, 3-iodo-2-formyl-1-tosylpyrroles have been shown to efficiently couple with a variety of arylboronic acids. researchgate.net

Asymmetric Transformations: The development of enantioselective reactions to introduce chirality into the molecule would be of significant interest for applications in medicinal chemistry and asymmetric catalysis.

Integration with Flow Chemistry and Automation for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a significant challenge. The integration of flow chemistry and automation offers a promising solution for the scalable and efficient production of this compound and its derivatives. Key advantages and future research directions in this area include:

Improved Safety and Control: Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and reproducibility.

Enhanced Efficiency: Continuous flow processes can significantly reduce reaction times and increase throughput compared to traditional batch methods.

Automated Synthesis and Optimization: The use of automated systems can streamline the synthesis process and facilitate high-throughput screening and optimization of reaction conditions. One-step continuous flow synthesis of pyrrole-3-carboxylic acids has been successfully demonstrated. syrris.jp

| Technology | Benefits for Scalable Production | Future Research Focus |

| Flow Chemistry | Enhanced safety, precise control, increased throughput | Optimization of reactor design and reaction conditions. syrris.jp |

| Automation | High-throughput screening, process optimization | Development of integrated and automated synthesis platforms. |

Advanced Derivatization Strategies for Applications in Specialized Chemical Fields

The versatile structure of this compound makes it an attractive scaffold for the development of molecules with applications in specialized chemical fields such as catalysis and advanced materials. Future research will likely focus on advanced derivatization strategies to tailor the properties of this compound for specific applications.

Catalysis

The pyrrole nucleus and the carboxylic acid functionality of this compound can be modified to create novel ligands for asymmetric catalysis. For example, chiral perazamacrocycles containing four pyrrole rings have been successfully used as ligands in copper-catalyzed asymmetric Henry reactions. nih.gov Future research in this area could involve:

Synthesis of Chiral Ligands: The development of synthetic routes to enantiomerically pure derivatives of this compound that can act as chiral ligands for a variety of metal-catalyzed reactions.

Immobilization on Solid Supports: The immobilization of these pyrrole-based catalysts on solid supports would facilitate their recovery and reuse, enhancing their practical utility.

Advanced Materials

The pyrrole ring is a key component of many conducting polymers and other advanced materials. metu.edu.trresearchgate.net The derivatization of this compound could lead to the development of new materials with tailored electronic and optical properties. Future research directions may include:

Polymer Synthesis: The use of derivatized this compound as a monomer for the synthesis of novel conducting polymers with enhanced stability and processability. The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids from pyrroles has been explored for polyester (B1180765) production. researchgate.net

Functional Dyes and Pigments: The modification of the pyrrole core could lead to the development of new functional dyes and pigments with applications in areas such as organic light-emitting diodes (OLEDs) and solar cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.